

Application Notes and Protocols: Basic Violet 14 for Nuclear Staining in Histology

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Compound of Interest

Compound Name: Basic violet 14

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 14, also known as Gentian Violet or Crystal Violet, is a synthetic triarylmethane dye with a strong affinity for nucleic acids.[1][2] This characteristic makes it a valuable tool for nuclear staining in various biological applications, including histology.[1][3] Its ability to impart a deep purple color to the nucleus allows for clear visualization and morphological assessment of cells within tissue sections.[4] These application notes provide detailed protocols for the use of **Basic Violet 14** as a nuclear stain in histological preparations, offering insights into its mechanism, applications, and best practices.

Basic Violet 14 is a cationic dye that binds to the negatively charged phosphate groups of DNA in the cell nucleus.[5] This electrostatic interaction results in a stable, intensely colored complex, rendering the nucleus readily visible under a light microscope. It can be used as a primary stain or in combination with other counterstains to highlight different cellular components.[4]

Applications in Research and Drug Development

The use of **Basic Violet 14** for nuclear staining is relevant in various research and development contexts:

- General Histomorphology: Assessment of tissue architecture and cellularity.

- Cell Proliferation Studies: Quantification of cell numbers in culture, which can be adapted for tissue sections.[\[5\]](#)[\[6\]](#)
- Toxicology and Pathology: Evaluation of nuclear changes associated with drug toxicity or disease, such as pyknosis, karyorrhexis, and karyolysis.
- Neuroscience: Staining of Nissl bodies in neurons, which are rich in ribosomal RNA.[\[4\]](#)

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of **Basic Violet 14** in nuclear staining, derived from established protocols for similar applications.

Parameter	Value	Source(s)
Stain Concentration	0.1% - 0.5% (w/v) in aqueous solution	[5] [7]
Incubation Time	10 - 30 minutes at room temperature	[4] [5]
Fixative	4% Paraformaldehyde or 100% Methanol	[4] [5]
Absorbance Maximum	590 nm	[1]

Table 1: General Staining Parameters

Tissue/Cell Type	Recommended Concentration	Optimal Incubation Time	Expected Outcome	Source(s)
Adherent Cell Cultures	0.1%	10 minutes	Deep violet nuclei	[7]
Paraffin-Embedded Sections	0.5%	15 - 20 minutes	Clear nuclear staining against a clear cytoplasm	[4]
Frozen Sections	0.1% - 0.5%	10 - 15 minutes	Well-defined violet nuclei	[4]

Table 2: Tissue-Specific Recommendations

Experimental Protocols

Preparation of Staining Solution

0.1% (w/v) **Basic Violet 14** Staining Solution

- Materials:
 - **Basic Violet 14** (Gentian Violet/Crystal Violet) powder
 - Distilled water
- Procedure:
 - Weigh 0.1 g of **Basic Violet 14** powder.
 - Dissolve the powder in 100 mL of distilled water.
 - Stir until fully dissolved.
 - Filter the solution using standard laboratory filter paper to remove any undissolved particles.

- Store the solution in a tightly capped bottle at room temperature.[\[4\]](#)

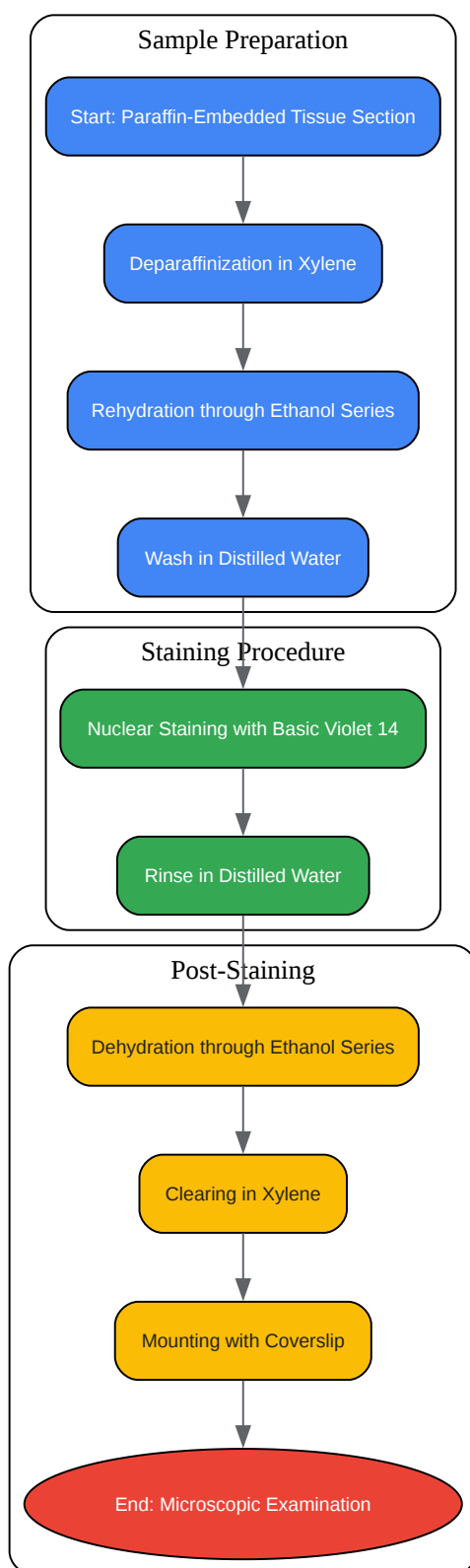
Protocol for Staining Paraffin-Embedded Sections

This protocol outlines the steps for staining dewaxed and rehydrated paraffin-embedded tissue sections.

- Materials:
 - Deparaffinized and rehydrated tissue sections on slides
 - 0.1% - 0.5% **Basic Violet 14** staining solution
 - Distilled water
 - Ethanol series (100%, 95%, 70%)
 - Xylene
 - Mounting medium
 - Coverslips
- Procedure:
 - Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer slides through two changes of 100% ethanol for 3 minutes each.
 - Hydrate through 95% and 70% ethanol for 3 minutes each.
 - Rinse in distilled water for 2-5 minutes.[\[4\]](#)
 - Nuclear Staining:
 - Flood the slides with the **Basic Violet 14** staining solution.

- Incubate for 10-30 minutes at room temperature. The optimal time may vary depending on the tissue type and fixation method.[\[4\]](#)
- Rinsing:
 - Rinse the slides gently in two changes of distilled water to remove excess stain.[\[4\]](#)
- Dehydration and Mounting:
 - Dehydrate the sections through an ascending series of ethanol (70%, 95%, 100%) for 3 minutes each.
 - Clear the slides in two changes of xylene for 5 minutes each.
 - Apply a drop of mounting medium to the tissue section and place a coverslip.
- Expected Results:
 - Nuclei: Deep violet
 - Cytoplasm: Clear or very light violet

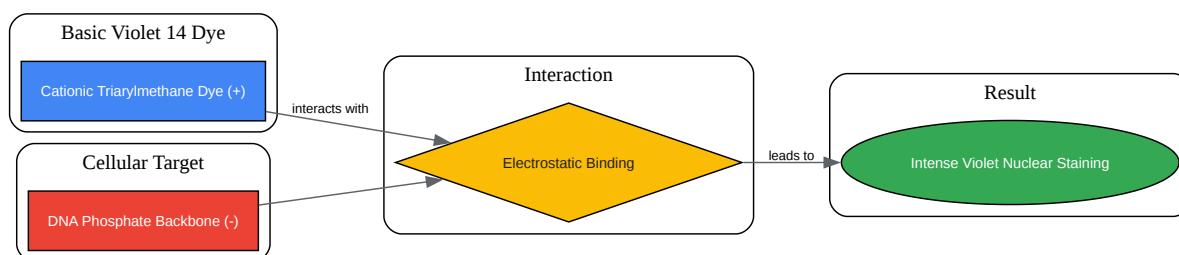
Experimental Workflow



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Caption: Workflow for **Basic Violet 14** Nuclear Staining of Paraffin-Embedded Sections.

Logical Relationship of Staining Mechanism



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Caption: Mechanism of **Basic Violet 14** Nuclear Staining.

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